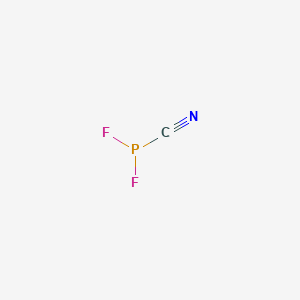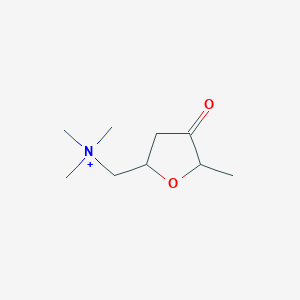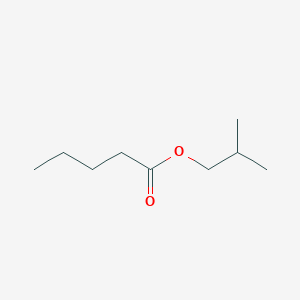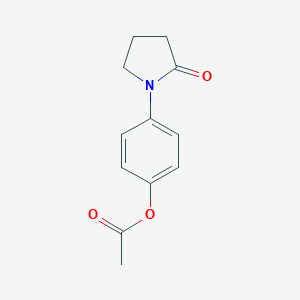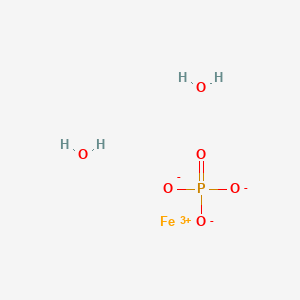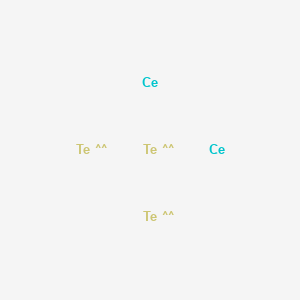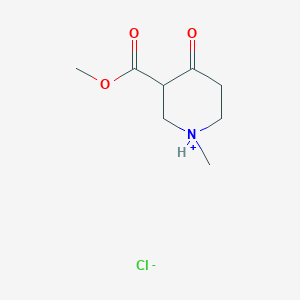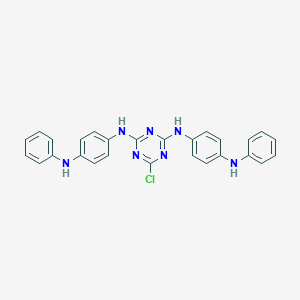
1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(4-(phenylamino)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(4-(phenylamino)phenyl)- is a chemical compound commonly known as sunitinib. It is a tyrosine kinase inhibitor that is used for the treatment of various types of cancer, including gastrointestinal stromal tumors, renal cell carcinoma, and pancreatic neuroendocrine tumors.
作用機序
Sunitinib inhibits tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the transfer of phosphate groups to downstream signaling molecules, leading to the inhibition of cell growth and proliferation. Sunitinib also inhibits angiogenesis by blocking the signaling pathways that are involved in the formation of new blood vessels.
生化学的および生理学的効果
Sunitinib has been shown to have both biochemical and physiological effects on cancer cells. Biochemically, sunitinib inhibits the activity of multiple tyrosine kinases, leading to the inhibition of cell growth and proliferation. Physiologically, sunitinib inhibits angiogenesis, leading to the reduction of blood supply to tumors.
実験室実験の利点と制限
Sunitinib has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied for its anti-cancer properties. Sunitinib is also commercially available, making it easy to obtain for lab experiments. However, sunitinib has some limitations for lab experiments. It is a potent inhibitor of multiple tyrosine kinases, which can make it difficult to determine the specific pathways that are affected by the drug. Additionally, sunitinib has been shown to have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of sunitinib. One area of research is the identification of biomarkers that can predict the response of tumors to sunitinib. Another area of research is the development of combination therapies that can enhance the anti-cancer effects of sunitinib. Additionally, the use of sunitinib in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, is an area of active research.
合成法
Sunitinib is synthesized through a multi-step process that involves the condensation of 2-chloro-6-nitroaniline with 4-aminophenol to form 2,4-diamino-6-nitrophenol. This compound is then reduced to 2,4-diamino-6-hydroxyphenol, which is further reacted with 4-phenyl-1,2,3,6-tetrahydropyridine-2,5-diamine to form sunitinib.
科学的研究の応用
Sunitinib has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth and proliferation of cancer cells by targeting multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). Sunitinib has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.
特性
CAS番号 |
15063-92-0 |
|---|---|
製品名 |
1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(4-(phenylamino)phenyl)- |
分子式 |
C27H22ClN7 |
分子量 |
480 g/mol |
IUPAC名 |
2-N,4-N-bis(4-anilinophenyl)-6-chloro-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C27H22ClN7/c28-25-33-26(31-23-15-11-21(12-16-23)29-19-7-3-1-4-8-19)35-27(34-25)32-24-17-13-22(14-18-24)30-20-9-5-2-6-10-20/h1-18,29-30H,(H2,31,32,33,34,35) |
InChIキー |
BXPUOVMANHPZOK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=NC(=NC(=N3)Cl)NC4=CC=C(C=C4)NC5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=NC(=NC(=N3)Cl)NC4=CC=C(C=C4)NC5=CC=CC=C5 |
その他のCAS番号 |
15063-92-0 |
同義語 |
4,6-Bis-(N-phenyl-p-phenylenediamine)-2-chloro-1,3,5-triazine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



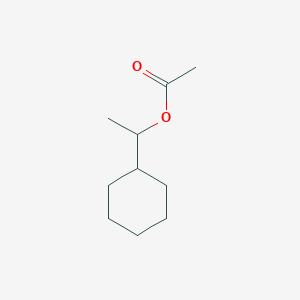
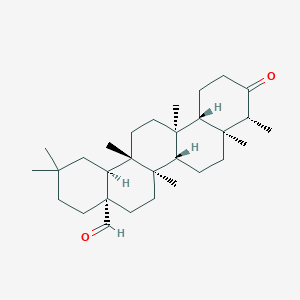
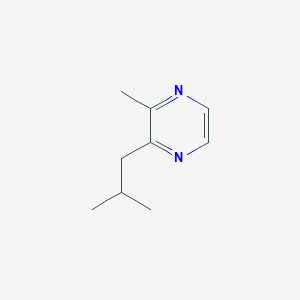
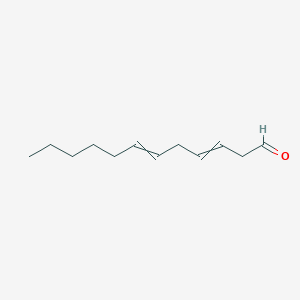
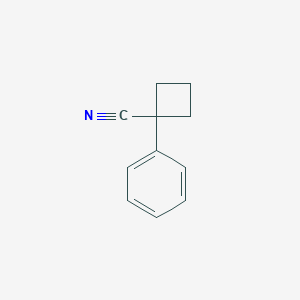
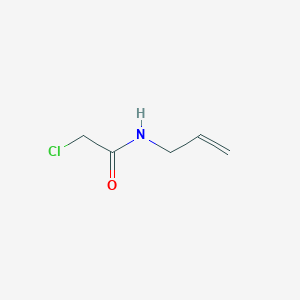
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B76358.png)
